molecular formula C14H21N B106336 4-(3-Phenylpropyl)piperidine CAS No. 18495-82-4

4-(3-Phenylpropyl)piperidine

Cat. No.: B106336
CAS No.: 18495-82-4
M. Wt: 203.32 g/mol
InChI Key: HASRFXGIJALRRB-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

4-(3-Phenylpropyl)piperidine derivatives have been investigated for their potential in Alzheimer's disease treatment. A study demonstrated that specific derivatives, including those with phenylpropyl substituents, showed promising cholinesterase inhibitory activities, along with antioxidant capacities. These properties suggest potential as multifunctional agents to combat Alzheimer's disease (Parlar et al., 2022).

Dopamine Transporter Research

Research on the dopamine transporter (DAT) identified that this compound analogues have potent and selective binding activities. Certain modifications in these compounds led to enhanced potency and selectivity for DAT over the serotonin transporter, indicating potential applications in neurological and psychiatric disorders (Dutta, Coffey, & Reith, 1998).

Anti-Tumor Research

Compounds containing the this compound structure have been synthesized and evaluated for their tumor-inhibiting activities, particularly in the context of breast cancer. Studies on these compounds have shown strong inhibition of estrogen biosynthesis, suggesting potential use in hormone-dependent cancers (Hartmann & Batzl, 1986).

Antimicrobial Research

In antimicrobial research, specific derivatives of this compound exhibited promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).

Antileukemic Activity

The anticancer effects of this compound derivatives were explored in the context of leukemia. Certain derivatives showed significant antiproliferative activity against human leukemia cells, indicating their potential as therapeutic agents for leukemia treatment (Vinaya et al., 2011).

Antibacterial Study

A study on N-substituted derivatives of a compound containing a this compound structure revealed moderate to significant antibacterial activity. This indicates potential applications in combating bacterial infections (Khalid et al., 2016).

Mechanism of Action

Piperidine, a major alkaloid extracted from black pepper (Piper nigrum), has been observed to have many therapeutic properties including anticancer potential . Piperidine acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Safety and Hazards

When handling 4-(3-Phenylpropyl)piperidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-(3-phenylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASRFXGIJALRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171684
Record name 4-(3-Phenylpropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-82-4
Record name 4-(3-Phenylpropyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18495-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Phenylpropyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Phenylpropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-phenylpropyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do structural modifications to the 4-(3-Phenylpropyl)piperidine scaffold influence its binding affinity and selectivity for the dopamine transporter compared to the serotonin transporter?

A1: Research demonstrates that subtle changes to the this compound structure significantly impact its interaction with the dopamine transporter. For instance, introducing a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl] group to the piperidine nitrogen yielded compound 1b, showing potent dopamine transporter binding affinity []. Further modifications explored various alkyl chain lengths and substitutions on this core structure. Interestingly, unsubstituted and fluoro-substituted analogs displayed enhanced potency and selectivity for the dopamine transporter over the serotonin transporter. Notably, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine (9a) exhibited remarkable selectivity for the dopamine transporter (5HT/DA = 49), surpassing the selectivity of the reference compound GBR 12909 []. This highlights the importance of the diphenylmethoxy group and the specific alkyl linker length in achieving optimal dopamine transporter binding and selectivity.

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